

# Quantitative Binding Affinity of Fentanyl Analogs

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Noralfentanil

CAS No.: 61086-18-8

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While **noralfentanil** is not listed, the table below summarizes the binding affinities of several well-characterized fentanyl analogs for the MOR to provide a reference for their relative potency. Binding affinity (K<sub>i</sub>) values are typically measured in nanomolars (nM), with lower values indicating higher potency [1] [2].

Compound	Reported Potency/Relative Affinity	Notes / Experimental Context
Carfentanil	~10,000x morphine; sub-nanomolar K <sub>i</sub>	Estimated from animal studies & computational models; extremely high potency [1] [2].
Lofentanil	Sub-nanomolar K <sub>i</sub>	Similar to carfentanil; very high potency and long duration of action [1].
Fentanyl	50-100x morphine	Baseline for comparison; clinical reference agonist [2].
Sufentanil	Higher than fentanyl	Pharmaceutical analog with high potency [1].
Acetylfentanyl	Lower than fentanyl	Illicit analog with reduced potency compared to fentanyl [2].

Compound	Reported Potency/Relative Affinity	Notes / Experimental Context
Fentanyl (In silico docking score)	-12.3 kcal/mol	Computational data from molecular docking model for comparison [1].
Carfentanil (In silico docking score)	-13.5 kcal/mol	Lower (more negative) score correlates with higher predicted binding affinity [1].

## Experimental Protocols for Assessing MOR Binding

To obtain data like that in the table, researchers use a combination of experimental and computational methods. Here are detailed protocols for key techniques cited in the literature.

### Radioligand Competitive Binding Assay

This is a standard experimental method for directly measuring a ligand's affinity for the MOR.

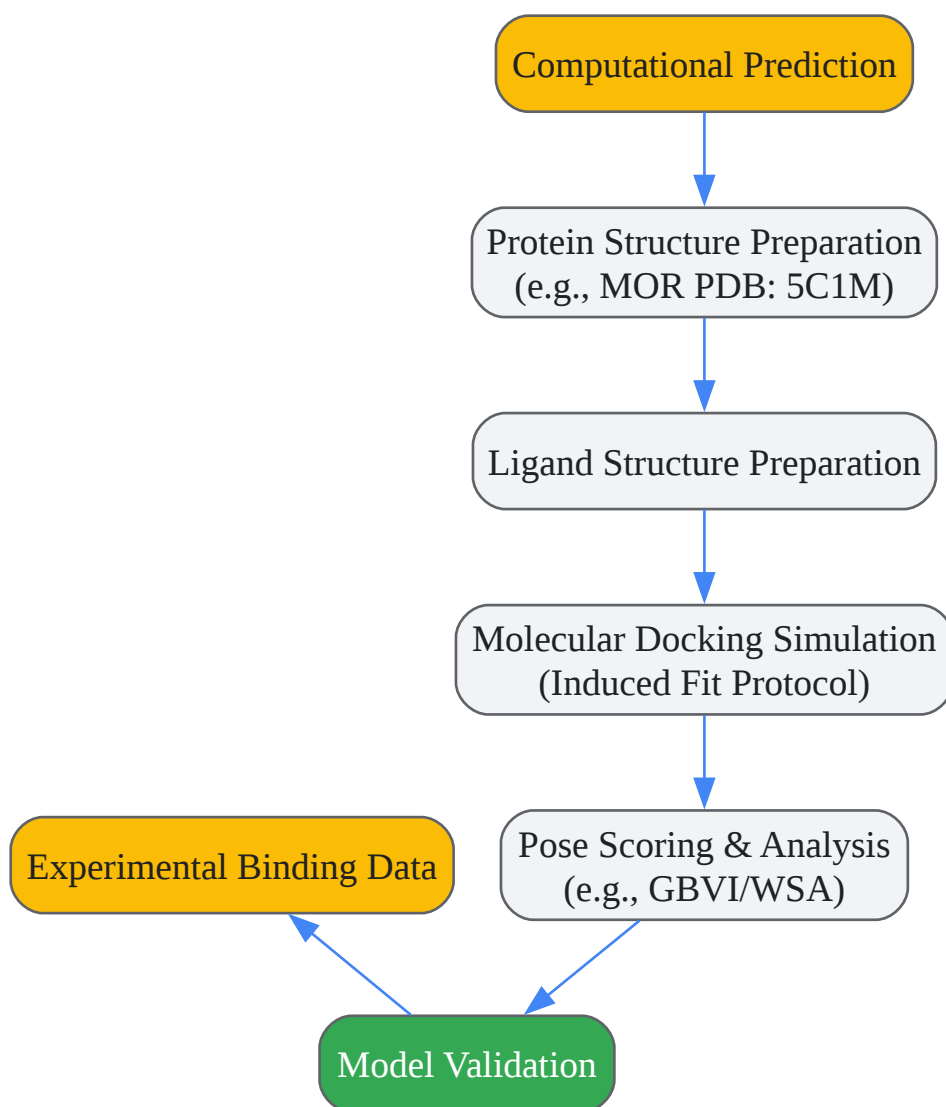
- **Objective:** To determine the equilibrium inhibition constant ( $K_i$ ) of an unlabeled test compound (e.g., a fentanyl analog) by measuring its ability to compete with a known radioactive ligand for binding to the MOR.
- **Detailed Workflow:**
  - **Membrane Preparation:** Isolate cell membranes from a model system expressing the MOR, such as transfected cell lines (e.g., HEK293T) or fresh mammalian lymphocytes [3].
  - **Incubation:** Incubate the membrane preparation with a fixed concentration of a radiolabeled opioid antagonist (e.g., [ $^3\text{H}$ ] - naloxone or [ $^3\text{H}$ ] - diprenorphine) and varying concentrations of the unlabeled test compound [3].
  - **Separation and Measurement:** Filter the mixture to separate membrane-bound radioactivity from free radioligand. Measure the radioactivity on the filters using a scintillation counter.
  - **Data Analysis:** The data is fit to a competition curve to determine the  $\text{IC}_{50}$  (concentration of test compound that displaces 50% of the radioligand). The  $K_i$  is then calculated using the Cheng-Prusoff equation:  $K_i = \text{IC}_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.
- **Key Controls:** Include wells with excess unlabeled naloxone to determine non-specific binding, which is subtracted from total binding to calculate specific binding [3].

## Molecular Docking for Binding Affinity Prediction

Computational models like molecular docking are increasingly used to predict the binding affinity of new, uncharacterized analogs, especially when experimental data is scarce [1].

- **Objective:** To predict the binding pose and relative binding affinity of a ligand within the MOR binding pocket using computational simulation.
- **Detailed Workflow:**
  - **Structure Preparation:**
    - **Receptor:** Use a high-resolution crystal structure of the active-state MOR (e.g., PDB ID: 5C1M). The structure is prepared by assigning protonation states to titratable residues and performing energy minimization to remove steric clashes [1] [4].
    - **Ligand:** The small molecule structure (e.g., fentanyl analog) is energy-minimized and prepared in its protonated form.
  - **Docking Simulation:**
    - The ligand is docked into the orthosteric binding site of the MOR using a placement algorithm (e.g., Triangle Matcher).
    - An **induced fit protocol** is often used, which allows for side-chain flexibility in the receptor upon ligand binding for a more accurate pose prediction [1].
  - **Scoring and Analysis:**
    - The binding affinity is predicted using a scoring function (e.g., GBVI/WSA) that evaluates non-covalent interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) to generate a binding score (in kcal/mol) [1].
    - Lower (more negative) scores indicate stronger predicted binding. The process is typically repeated multiple times to ensure reproducibility [1].
- **Validation:** The method is validated by correlating the docking scores of known opioids with their experimentally determined binding affinities [1].

The relationship between the computational and experimental workflows can be visualized as follows:



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## References

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To cite this document: Smolecule. [Quantitative Binding Affinity of Fentanyl Analogs]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b581601#noralfentanil-opioid-receptor-binding-affinity]

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